

structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

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An In-Depth Technical Guide to the Structure of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid**, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in drug discovery, and understanding the nuanced structural characteristics imparted by specific substitution patterns is critical for rational drug design. This document delineates the molecule's physicochemical properties, details its strategic synthesis via Suzuki-Miyaura cross-coupling, and presents a multi-technique approach to its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between synthetic choices and structural outcomes and discusses the implications of the molecule's conformation and electronic properties for its potential applications, particularly in drug development.

Molecular Identity and Physicochemical Profile

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, also known by its IUPAC name 4-(2-methoxyphenyl)benzoic acid, is an organic compound featuring a biphenyl core.^[1] This core consists of two phenyl rings linked by a single C-C bond. The structure is further functionalized with a methoxy group (-OCH₃) at the 2-position of one ring and a carboxylic acid group (-COOH) at the 4-position of the other. The ortho-methoxy group introduces significant steric hindrance, which forces a non-planar conformation by restricting free rotation around the biphenyl axis. This torsional angle, or dihedral angle, is a critical structural feature influencing the molecule's overall shape, crystallinity, and interaction with biological targets.

Table 1: Physicochemical Properties of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Property	Value	Source
IUPAC Name	4-(2-methoxyphenyl)benzoic acid	[1]
CAS Number	5728-32-5	[2]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1][2]
Molecular Weight	228.25 g/mol	[2]
Monoisotopic Mass	228.07864 Da	[1]
Appearance	Solid	[3]

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C6--C7;
C7--C8; C8--C9; C9--C10; C10--C11; C11--C7;
C2--O1; O1--C13; C13--H1;
C9--C14; C14--O2 [style=double]; C14--O3;

// Benzene rings (alternating bonds)
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C8--C9 [style=double]; C10--C11 [style=double];

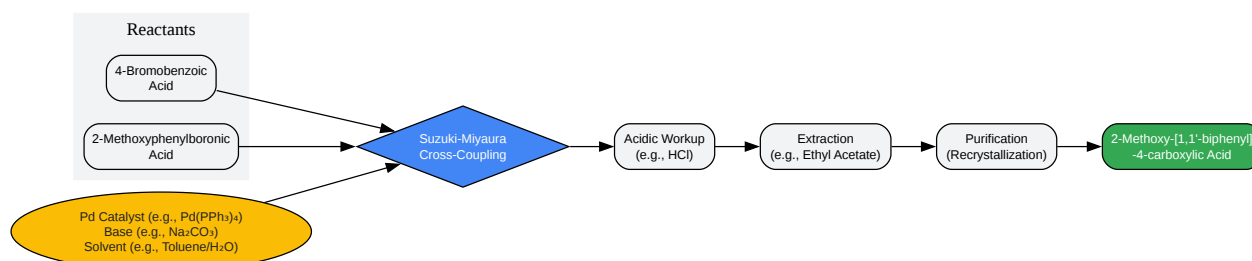
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label_carboxy [label="4-Carboxylic Acid", pos="6.5,2.0!", shape=none, fontcolor="#EA4335"];
}
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Caption: 2D structure of **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid**.

Strategic Synthesis: Constructing the Biphenyl Core

The construction of the C-C bond between the two phenyl rings is the key challenge in synthesizing biphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation in both academic and industrial settings.^{[4][5]} Its widespread adoption is due to its remarkable functional group tolerance, use of commercially available and relatively stable boronic acids, and typically high yields under mild reaction conditions.^{[6][7]} This method avoids the harsh conditions and limited substrate scope of older coupling techniques.

The synthesis of **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** via Suzuki coupling can be approached from two equivalent retrosynthetic pathways, coupling either 4-carboxyphenylboronic acid with 2-bromoanisole or 2-methoxyphenylboronic acid with 4-bromobenzoic acid. The choice is often dictated by the commercial availability and cost of the starting materials.



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Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

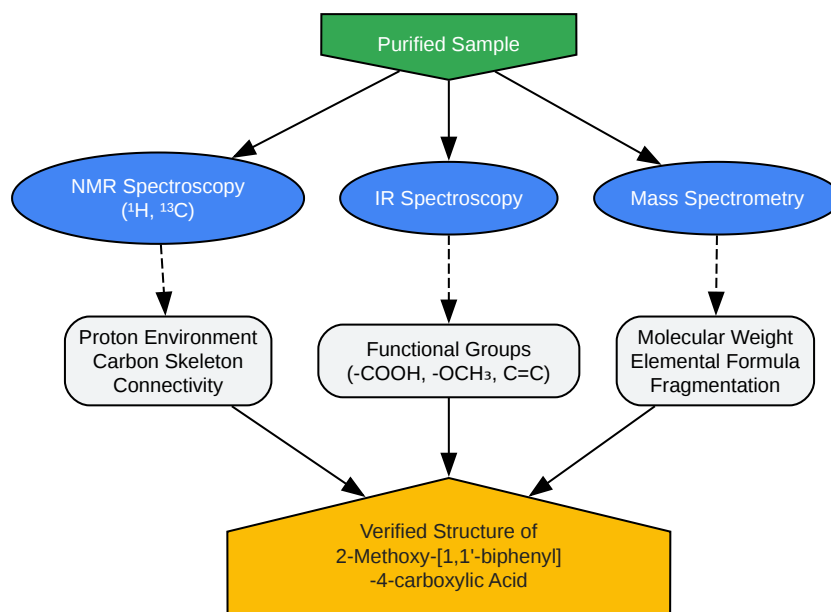
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids.[3][5]

- **Reaction Setup:** To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and a base such as sodium carbonate (Na_2CO_3 , 2.5 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
- **Catalyst Addition:** Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.02-0.05 eq).
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is ~2-3, which protonates the carboxylate and causes the product to precipitate.
- **Isolation and Purification:** Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid**.

Comprehensive Structural Characterization: An Analytical Workflow

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic techniques. Each method provides complementary information about the molecule's connectivity, functional groups, and overall architecture.

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Caption: Integrated workflow for the structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

- ^1H NMR:** The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and carboxylic acid protons. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically >12 ppm.^[8] The methoxy group will be a sharp singlet around 3.8-4.0 ppm. The seven aromatic protons will appear in the 7.0-8.2 ppm region, with complex splitting patterns due to coupling between adjacent protons. The protons on the methoxy-substituted ring will be particularly shifted and split due to the electronic and steric effects of the ortho-substituent.
- ^{13}C NMR:** The carbon NMR spectrum will show 14 distinct signals, one for each carbon atom. The carboxylic acid carbonyl carbon is the most deshielded, appearing around 165-175 ppm.^[8] The aromatic carbons will resonate in the 110-145 ppm range, with the carbon attached to the methoxy group appearing upfield (~ 155 -160 ppm) and the carbons attached to the other ring or the carboxyl group appearing downfield. The methoxy carbon will give a signal around 55-60 ppm.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) in ppm

Assignment	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
-COOH	>12.0 (broad s)	~ 170
Ar-H (Carboxyl Ring)	7.5 - 8.2 (m)	125 - 145
Ar-H (Methoxy Ring)	7.0 - 7.6 (m)	110 - 135
Ar-C-O	-	~ 158
-OCH ₃	~ 3.9 (s, 3H)	~ 56

(Predicted values are based on standard chemical shift tables and data from similar biphenyl structures.^{[3][9]} Actual values may vary based on solvent and concentration.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

- O-H Stretch:** A very broad and strong absorption band from 2500 - 3300 cm^{-1} is the hallmark of a hydrogen-bonded carboxylic acid O-H group.^{[8][10]}
- C=O Stretch:** A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will appear around 1680 - 1710 cm^{-1} .^[10]
- C-O Stretches:** Aromatic ether C-O-C asymmetric and symmetric stretches will appear in the 1230 - 1270 cm^{-1} and 1020 - 1075 cm^{-1} regions, respectively. The carboxylic acid C-O stretch will be observed around 1210 - 1320 cm^{-1} .^[10]
- Aromatic C-H and C=C:** Aromatic C-H stretching absorptions appear just above 3000 cm^{-1} , while C=C ring stretching vibrations are seen in the 1450 - 1600 cm^{-1} region.

Table 3: Key IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H Stretch	2500 - 3300	Strong, Broad
Carbonyl	C=O Stretch	1680 - 1710	Strong
Aromatic Ether	C-O-C Stretch	1230 - 1270	Strong
Carboxylic Acid	C-O Stretch	1210 - 1320	Medium
Aromatic	C=C Stretch	1450 - 1600	Medium-Weak

(Data sourced from standard IR spectroscopy correlation tables.

[\[10\]](#)[\[11\]](#))

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₄H₁₂O₃) by providing a highly accurate mass measurement.[\[1\]](#) The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 228. Key fragmentation pathways would likely include the loss of a hydroxyl radical (•OH, M-17), a methoxy radical (•OCH₃, M-31), or a carboxyl group (•COOH, M-45).

X-ray Crystallography Insights

While a specific crystal structure for **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** is not readily available in public databases, data from analogous structures, such as substituted 4'-methoxy-[1,1'-biphenyl]-4-carboxylates, provide valuable insights.[\[12\]](#) In these related compounds, the dihedral angle between the two aromatic rings is typically in the range of 25-40°. [\[12\]](#) However, due to the increased steric repulsion from the ortho-methoxy group in the target molecule, a significantly larger dihedral angle (>50°) is expected. This twisted conformation is a defining feature of its 3D structure and will govern how the molecule packs in a solid state and fits into the binding pockets of proteins.

Structure-Function Context in Drug Discovery

The **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** scaffold contains several features relevant to drug design.

- **Biphenyl Core:** This rigid yet conformationally flexible unit is a privileged scaffold in medicinal chemistry, often used to position functional groups in a specific 3D orientation to interact with biological targets.[\[13\]](#)
- **Carboxylic Acid Group:** This is a key functional group that is often involved in critical hydrogen bonding interactions with receptor sites. It is ionizable at physiological pH, which can enhance aqueous solubility. The carboxylic acid moiety is also a well-known bioisostere for other acidic functional groups like tetrazoles or squaric acids.[\[14\]](#)
- **Methoxy Group:** The methoxy group can serve as a hydrogen bond acceptor and its presence can significantly alter metabolic stability and lipophilicity, key parameters in drug development. Its position at the ortho- (2-) position directly influences the molecule's 3D shape, which can be exploited to achieve selective binding to a target.[\[15\]](#)

Derivatives of biphenyl carboxylic acid have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this structural class a valuable starting point for the development of new therapeutic agents.^{[13][16]}

Conclusion

The structure of **2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid** is defined by its three key components: a twisted biphenyl core, a hydrogen-bonding carboxylic acid group, and a sterically influential ortho-methoxy substituent. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structure is definitively confirmed by a suite of spectroscopic techniques. The interplay between these structural elements, particularly the non-planar conformation enforced by the methoxy group, is critical to its chemical properties and its potential as a building block for novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for researchers to effectively utilize and modify this versatile molecule.

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